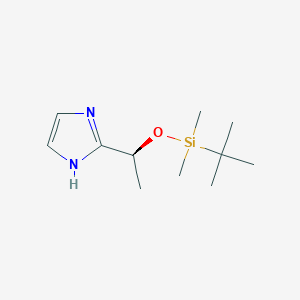

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole

Description

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazole is a chiral imidazole derivative featuring a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group on an ethyl substituent at the 2-position of the imidazole ring. The S-configuration of the ethyl group introduces stereochemical specificity, which may influence its reactivity, stability, and biological interactions. This compound is structurally significant due to the TBDMS group, a widely used protecting group in organic synthesis that enhances stability under basic conditions while remaining labile to acidic or fluoride-mediated cleavage .

Properties

Molecular Formula |

C11H22N2OSi |

|---|---|

Molecular Weight |

226.39 g/mol |

IUPAC Name |

tert-butyl-[(1S)-1-(1H-imidazol-2-yl)ethoxy]-dimethylsilane |

InChI |

InChI=1S/C11H22N2OSi/c1-9(10-12-7-8-13-10)14-15(5,6)11(2,3)4/h7-9H,1-6H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

WKNCJQIFYKXQOZ-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CN1)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C1=NC=CN1)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Reagent/Condition | Details |

|---|---|

| Starting material | (S)-1-(1-hydroxyethyl)imidazole |

| Protecting agent | tert-Butyldimethylsilyl chloride (TBSCl) |

| Base | Imidazole (acts as base and nucleophilic catalyst) |

| Solvent | Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature (20–25 °C) |

| Reaction time | 0.5 to 12 hours depending on scale and conditions |

| Atmosphere | Inert atmosphere (argon or nitrogen) recommended to avoid moisture |

Typical Experimental Protocol

- Setup: In a dry, inert atmosphere, dissolve the chiral hydroxyethyl imidazole in anhydrous CH2Cl2 or THF.

- Base Addition: Add imidazole (3–5 equivalents) to the solution to act as a base and catalyst.

- Cooling: Cool the reaction mixture to 0 °C using an ice bath.

- Silyl Chloride Addition: Add tert-butyldimethylsilyl chloride (1.0–1.2 equivalents) dropwise to the stirred solution over 15–30 minutes.

- Stirring: Allow the reaction to warm to room temperature and stir for several hours (typically 2–12 h) until completion (monitored by TLC or NMR).

- Quenching: Quench the reaction with saturated ammonium chloride or aqueous NH4Cl solution.

- Extraction: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic phase and purify the crude product by flash chromatography or recrystallization.

Representative Yields and Purity

Mechanistic and Practical Considerations

- Role of Imidazole: Imidazole acts as a nucleophilic catalyst and base, facilitating the formation of the silyl ether by scavenging HCl generated during the reaction.

- Temperature Control: Low temperature (0 °C) minimizes side reactions such as desilylation or racemization of the chiral center.

- Solvent Choice: Dichloromethane and THF are preferred due to their ability to dissolve both reagents and maintain anhydrous conditions.

- Purification: Flash chromatography on silica gel using hexane/ethyl acetate mixtures is common for isolating pure silyl ethers.

- Stability: The tert-butyldimethylsilyl group offers enhanced stability compared to trimethylsilyl (TMS) groups, which is crucial for downstream synthetic steps.

Comparative Table of Preparation Methods

Summary of Research Findings and Recommendations

- The tert-butyldimethylsilyl chloride (TBSCl) is the reagent of choice for protecting the hydroxy group in the chiral hydroxyethyl imidazole due to its stability and ease of removal.

- Imidazole is the preferred base, providing mild conditions and good yields.

- Reactions are best performed in anhydrous conditions under inert atmosphere to prevent hydrolysis of the silyl ether.

- Cooling to 0 °C during addition of TBSCl reduces side reactions and preserves stereochemistry.

- Purification by flash chromatography or crystallization yields high purity products suitable for further synthetic applications.

- The method is scalable and reproducible, as demonstrated by multiple literature sources and patents.

Chemical Reactions Analysis

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding sulfoxide or sulfone.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like amines or thiols replace the TBDMS group.

Deprotection: The TBDMS group can be removed using reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions to yield the free alcohol.

Scientific Research Applications

(S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

Mechanism of Action

The mechanism of action of (S)-2-(1-((tert-Butyldimethylsilyl)oxy)ethyl)-1h-imidazole involves the interaction of the imidazole ring with various molecular targets. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions. These interactions enable the compound to modulate enzyme activity, bind to receptors, and influence biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The TBDMS group distinguishes the target compound from other imidazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Observations :

- Steric and Electronic Effects : The TBDMS group in the target compound provides greater steric hindrance and hydrophobicity compared to tert-butyl esters (e.g., ) or aryl groups (e.g., ). This enhances solubility in organic solvents, making it advantageous for synthetic applications .

- Stereochemical Influence: The S-configuration may mirror the stereospecificity observed in ’s 5{32} and 5{33}, where R/S-α-methylbenzylamino groups impact binding affinity in peptide derivatives .

Stability and Reactivity

- The TBDMS group offers superior stability under basic conditions compared to tert-butoxy () or benzyloxy () groups, which are prone to cleavage under acidic or oxidative conditions .

- In contrast, the acetates in and lack the steric protection of TBDMS, making them less suitable for prolonged synthetic workflows .

Biological Activity

(S)-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its lipophilicity and stability. The imidazole ring contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.

Research indicates that this compound may interact with various biological targets:

- Inhibition of Amino Acid Transporters : It has been shown to inhibit the ASCT2 transporter, which is crucial for glutamine uptake in cancer cells. This inhibition can lead to reduced tumor growth by limiting the availability of glutamine, a vital nutrient for rapidly proliferating cells .

- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The presence of the TBDMS group may enhance membrane permeability, allowing for better interaction with bacterial cell walls .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several studies have explored the effectiveness of this compound in various contexts:

- Cancer Research : A study demonstrated that this compound significantly inhibited ASCT2-mediated glutamine transport in vitro, correlating with reduced proliferation rates in triple-negative breast cancer cells. This suggests a promising avenue for targeted cancer therapies focusing on metabolic pathways .

- Antibacterial Studies : Investigations into its antimicrobial properties revealed that derivatives of imidazole could disrupt bacterial cell wall synthesis, although specific data on this compound's efficacy against particular strains remain limited .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole, and how is its structure confirmed?

- Methodology : The synthesis typically involves introducing the tert-butyldimethylsilyl (TBDMS) group as a hydroxyl-protecting agent. For example, ethyl esters with TBDMS-protected hydroxyl groups are synthesized via acylation and hydrogenolysis reactions under inert conditions. Key steps include:

- Protection of hydroxyl groups using TBDMS chloride in the presence of imidazole (to scavenge HCl).

- Purification via column chromatography with silica gel and solvents like hexane/ethyl acetate.

- Structural confirmation using -NMR, -NMR, FT-IR, and HR-MS to verify regiochemistry and purity. Deuterated analogs (e.g., -4-d derivatives) may be used to track stereochemical outcomes .

Q. Why is the TBDMS group preferred for protecting hydroxyl groups in imidazole derivatives?

- Methodology : The TBDMS group provides steric hindrance and stability under basic/acidic conditions, making it ideal for multi-step syntheses. Its stability is validated by comparing retention times in TLC/HPLC before and after deprotection (e.g., using tetrabutylammonium fluoride). The bulky tert-butyl group minimizes unwanted side reactions during subsequent functionalization steps .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the TBDMS group while minimizing racemization?

- Methodology :

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis.

- Catalyst optimization : Imidazole or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.

- Temperature control : Reactions are conducted at 0–25°C to prevent thermal degradation.

- Monitoring enantiopurity : Chiral HPLC or polarimetry is employed to detect racemization. For example, syn/anti diastereomers of TBDMS-protected esters are resolved using chiral columns (e.g., Chiralpak IA) .

Q. How does the TBDMS group influence the stability of this compound under hydrogenolysis or acidic conditions?

- Methodology :

- Hydrogenolysis : The TBDMS group remains intact under H/Pd-C conditions, but the ethyl ester moiety may undergo cleavage. Post-reaction analysis via -NMR confirms retention of the silyl ether.

- Acidic hydrolysis : Stability is tested in trifluoroacetic acid (TFA)/water mixtures. Partial deprotection is observed after 24 hours, quantified by LC-MS .

Q. What strategies are used to resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Cross-validation : Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations).

- Isotopic labeling : Deuterated analogs (e.g., ethyl 2-((TBDMS)oxy)-4-phenylbutanoate-4-d) help assign overlapping signals in crowded spectral regions.

- Elemental analysis : Discrepancies between calculated and observed C/H/N content (>0.3%) prompt re-purification or alternative synthetic routes .

Q. How can isotopic labeling (e.g., deuterium) be incorporated to study reaction mechanisms involving this compound?

- Methodology :

- Deuterium incorporation : Synthesize deuterated intermediates (e.g., ethyl anti-2-((TBDMS)oxy)-4-hydroxy-4-phenyl-butanoate-4-d) via deuteration of ketones using DO/NaBD.

- Mechanistic tracking : Use -NMR or mass spectrometry to monitor deuterium retention during reactions (e.g., acylation or hydrogenolysis), revealing proton transfer pathways or steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.